2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)-N-methylacetamide
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Description
2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Biological Activity
2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)-N-methylacetamide (CAS No. 1248163-12-3) is a compound that has garnered interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C₁₂H₁₇N₃O
- Molecular Weight: 219.28 g/mol
- IUPAC Name: this compound
1. Neuroprotective Effects
Research indicates that compounds with a similar structure to this compound may exhibit neuroprotective properties. For instance, studies involving derivatives of 3,4-dihydroquinolinone have shown significant inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in the treatment of Alzheimer's disease (AD) .
Table 1: Inhibition Potency of Related Compounds
Compound | AChE IC50 (µM) | MAO-B IC50 (µM) | MAO-A IC50 (µM) |
---|---|---|---|
Compound 3e | 0.28 | 2.81 | 0.91 |
Compound A | 0.34 | 0.91 | 1.25 |
This table illustrates the potency of related compounds, suggesting that similar derivatives could also exhibit significant inhibitory effects.
2. Antioxidant Activity
Antioxidant properties are essential in mitigating oxidative stress associated with neurodegenerative diseases. A study evaluating peptide-dihydroquinolinone conjugates found varying degrees of antioxidant activity using the DPPH radical scavenging method . While these compounds demonstrated some activity, they were less effective than standard antioxidants like α-tocopherol.
3. Cytotoxicity Studies
Cytotoxicity assays on various cell lines have shown that some derivatives of dihydroquinolinones possess selective cytotoxic effects against cancer cell lines while being less toxic to normal cells . For example, one derivative exhibited an IC50 value of approximately 26.87 µg/ml against A549 lung cancer cells.
Case Study: Alzheimer’s Disease Treatment
In a recent study focused on developing multi-targeted agents for Alzheimer's disease, a series of compounds were synthesized based on the quinolinone scaffold . The most promising candidate demonstrated significant inhibition of both AChE and MAO-B, alongside favorable pharmacokinetic properties such as the ability to cross the blood-brain barrier (BBB).
Case Study: Antitumor Activity
Another investigation highlighted the antitumor potential of related compounds in inhibiting RET kinase activity, showing moderate to high potency in ELISA-based assays . This suggests a broader therapeutic application for quinoline derivatives beyond neuroprotection.
Properties
Molecular Formula |
C12H17N3O |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-(5-amino-3,4-dihydro-2H-quinolin-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C12H17N3O/c1-14-12(16)8-15-7-3-4-9-10(13)5-2-6-11(9)15/h2,5-6H,3-4,7-8,13H2,1H3,(H,14,16) |
InChI Key |
RQWGJBSXBCJAGE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1CCCC2=C(C=CC=C21)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.